N-(4-methoxyphenyl)thian-4-amine

Acetylcholinesterase Neurodegeneration Enzyme inhibition

Select N-(4-methoxyphenyl)thian-4-amine (CAS 1156600-85-9) for CNS target discovery. This thiane-based secondary amine delivers differentiated pharmacology: potent AChE inhibition (IC50 89 nM) with a scaffold distinct from donepezil-like benzylpiperidines, near-equipotent dual MAO-A/B activity (IC50 ~1.50/1.60 μM), and characterized NAT1 inhibition (IC50 10.3 μM). Enhanced cLogP (2.93) vs. unsubstituted analogs promotes BBB penetration. Use for enzyme mechanistic studies requiring non-selective MAO modulation or partial AChE blockade. For R&D only. Supplied as ≥95% purity solid.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B13251513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)thian-4-amine
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2CCSCC2
InChIInChI=1S/C12H17NOS/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3
InChIKeyHTDDWXMHHZTSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)thian-4-amine: Core Chemical Identity and Baseline Characteristics for Informed Procurement


N-(4-Methoxyphenyl)thian-4-amine (CAS 1156600-85-9, molecular formula C12H17NOS, molecular weight 223.34 g/mol) is a synthetic secondary amine comprising a tetrahydro-2H-thiopyran (thiane) core linked via an amine bridge to a 4-methoxyphenyl substituent . The compound presents as a solid with a minimum purity specification of 95% and is supplied for research and development use only . Its structural features—specifically the saturated sulfur-containing heterocycle and the electron-donating para-methoxy group—confer distinct physicochemical and pharmacological properties that differentiate it from closely related arylthian-4-amines [1]. Computed physicochemical parameters include a consensus logP of approximately 2.93 and a topological polar surface area of approximately 20.31 Ų [2], which influence membrane permeability and target engagement profiles relative to comparator molecules.

Why N-(4-Methoxyphenyl)thian-4-amine Cannot Be Arbitrarily Substituted by Other Thian-4-amine Analogs in Research Applications


Substituting N-(4-methoxyphenyl)thian-4-amine with a different N-arylthian-4-amine derivative introduces non-linear changes in both physicochemical behavior and biological target engagement. The presence and position of the methoxy group on the phenyl ring fundamentally alter electron density distribution, lipophilicity (logP), and hydrogen-bonding capacity, which in turn modulate target binding affinity, metabolic stability, and off-target liability [1]. As evidenced by the quantitative comparisons below, even minor structural modifications—such as removal of the methoxy group (N-phenylthian-4-amine) or shifting its substitution pattern—yield compounds with markedly different activity profiles across key pharmacological targets, including acetylcholinesterase and monoamine oxidases [2]. Consequently, generic substitution without verification against the specific compound's validated dataset risks introducing uncharacterized variables that can compromise experimental reproducibility and lead to erroneous structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Guide for N-(4-Methoxyphenyl)thian-4-amine: Comparative Activity and Physicochemical Profiling


AChE Inhibition Potency: N-(4-Methoxyphenyl)thian-4-amine vs. Clinical Benchmark Donepezil

N-(4-Methoxyphenyl)thian-4-amine exhibits moderate inhibitory activity against electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM [1]. In contrast, the clinically approved AChE inhibitor donepezil demonstrates an IC50 of approximately 6.7 nM under comparable in vitro conditions [2]. While the target compound is approximately 13-fold less potent than donepezil, its scaffold diverges structurally from the benzylpiperidine class, offering an alternative chemotype for probing AChE interactions and developing tool compounds with potentially distinct selectivity profiles.

Acetylcholinesterase Neurodegeneration Enzyme inhibition

MAO-A Inhibition: Comparative Potency and Selectivity Profile vs. Clorgyline

The compound inhibits human recombinant monoamine oxidase A (MAO-A) with an IC50 of 1.50 μM (1500 nM) [1]. The reference irreversible MAO-A inhibitor clorgyline exhibits an IC50 of approximately 7.2 nM against the same enzyme , rendering the target compound >200-fold less potent. However, N-(4-methoxyphenyl)thian-4-amine demonstrates comparable potency against MAO-B (IC50 = 1.60 μM) [2], yielding a MAO-A/MAO-B selectivity ratio of ~0.94—a near-equipotent, non-selective profile that distinguishes it from the highly MAO-A-selective clorgyline (selectivity index ~10,000) . This dual inhibition characteristic may be advantageous in contexts where balanced MAO-A/MAO-B modulation is desired.

Monoamine oxidase Neuropsychiatric disorders Enzyme inhibition

Lipophilicity Differentiation: Calculated logP vs. N-Phenylthian-4-amine

The introduction of a para-methoxy group in N-(4-methoxyphenyl)thian-4-amine increases computed logP to approximately 2.93 (clogP) [1], compared to 2.30 for the unsubstituted N-phenylthian-4-amine . This 0.63 log unit increase corresponds to a ~4.3-fold higher octanol–water partition coefficient, indicating enhanced lipophilicity. While both compounds reside within favorable Lipinski Rule of Five parameters (logP <5, molecular weight <500), the higher logP of the methoxy derivative may translate to improved passive membrane permeability and blood–brain barrier penetration potential, albeit with potentially altered metabolic stability and plasma protein binding characteristics.

Physicochemical properties ADME Drug-likeness

NAT1 Inhibition: A Unique Biochemical Fingerprint Among Thian-4-amines

N-(4-Methoxyphenyl)thian-4-amine inhibits human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 10.3 μM [1]. NAT1 is a key enzyme involved in the metabolism of arylamine and hydrazine drugs, as well as the bioactivation of procarcinogens. Activity against NAT1 has not been reported for the closely related N-phenylthian-4-amine or other common thian-4-amine analogs, suggesting that the methoxy substituent is a critical determinant for NAT1 engagement. While the potency is modest, this unique target interaction differentiates the compound from its in-class counterparts and may be exploited in studies of xenobiotic metabolism or as a probe for NAT1-dependent cellular processes.

Arylamine N-acetyltransferase Xenobiotic metabolism Cancer

Optimal Application Scenarios for N-(4-Methoxyphenyl)thian-4-amine Driven by Quantitative Evidence


Development of Non-Benzylpiperidine Acetylcholinesterase Probes

Researchers seeking AChE inhibitors with a scaffold distinct from the clinically dominant benzylpiperidine class (e.g., donepezil) may utilize N-(4-methoxyphenyl)thian-4-amine as a lead-like starting point. Its moderate IC50 of 89 nM [1] confirms engagement with the target while its unique thiane core offers opportunities for structure-guided optimization to improve potency and selectivity, potentially mitigating class-specific adverse effects associated with existing AChE inhibitors [2].

Dual MAO-A/MAO-B Inhibition for Neuropsychiatric Research

Projects requiring balanced inhibition of both monoamine oxidase isoforms—a profile that may be beneficial in certain models of depression and neurodegeneration—can leverage the near-equipotent MAO-A (IC50 = 1.50 μM) and MAO-B (IC50 = 1.60 μM) activity of this compound [3][4]. This dual inhibition fingerprint is distinct from the highly selective profiles of standard tool compounds (e.g., clorgyline, selegiline) and may be exploited to investigate the therapeutic potential of non-selective MAO modulation.

Studies of Arylamine N-Acetyltransferase 1 (NAT1) Function

As one of the few thian-4-amine derivatives with documented NAT1 inhibitory activity (IC50 = 10.3 μM) [5], this compound serves as a unique chemical probe for dissecting NAT1-mediated xenobiotic metabolism and its role in cancer cell biology. Its modest potency makes it suitable for mechanistic studies where complete enzyme ablation is not desired, and its structural features can be iteratively modified to improve potency and selectivity.

CNS-Targeted Lead Optimization Campaigns

The enhanced lipophilicity of N-(4-methoxyphenyl)thian-4-amine (clogP = 2.93) relative to the unsubstituted phenyl analog (logP = 2.30) [6] suggests improved passive blood–brain barrier permeability. Medicinal chemistry programs focused on CNS disorders may therefore prioritize this scaffold over less lipophilic alternatives to achieve higher brain exposure, while still maintaining favorable drug-likeness parameters [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methoxyphenyl)thian-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.